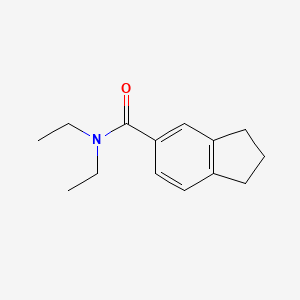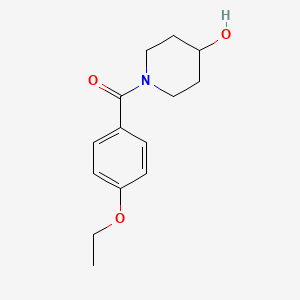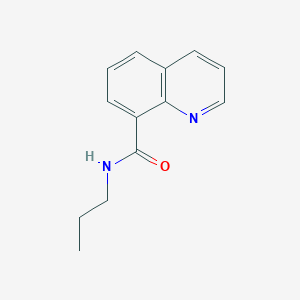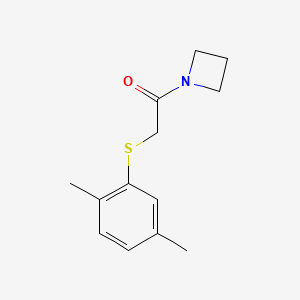
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone, also known as AZD-9977, is a small molecule drug that belongs to the class of selective androgen receptor modulators (SARMs). It is being developed by AstraZeneca for the treatment of muscle wasting and bone loss associated with aging and chronic illnesses.
Mécanisme D'action
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone works by selectively binding to and activating the androgen receptor in muscle and bone tissue. This leads to an increase in muscle mass and bone density, without affecting other tissues such as the prostate and the liver. Unlike anabolic steroids, which can cause a range of side effects such as acne, hair loss, and liver damage, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to have a favorable safety profile in preclinical studies.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase muscle mass and bone density in animal models. It has also been shown to improve physical function in aged rats, as measured by grip strength and running endurance. In addition, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase bone mineral density in ovariectomized rats, a model of postmenopausal osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in lab experiments is its selectivity for the androgen receptor in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation on these tissues without affecting other tissues such as the prostate and the liver. However, one limitation of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the development of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is the development of more potent and selective SARMs for the treatment of muscle wasting and bone loss. Another direction is the study of the long-term safety and efficacy of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in human clinical trials. Finally, the potential use of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in the treatment of prostate cancer warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone involves the reaction of 2-(2-methylphenoxy)ethan-1-amine with ethyl 2-bromoacetate to form 1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone. The reaction is catalyzed by potassium carbonate in N,N-dimethylformamide (DMF) solvent. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has shown promising results in preclinical studies for the treatment of muscle wasting and bone loss. It has been shown to increase muscle mass and bone density in animal models without causing the side effects commonly associated with anabolic steroids. 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells in vitro.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-5-2-3-6-11(10)15-9-12(14)13-7-4-8-13/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAFWBQNSIVCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)




![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)


